1,6-Bis(trimethoxysilyl)hexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

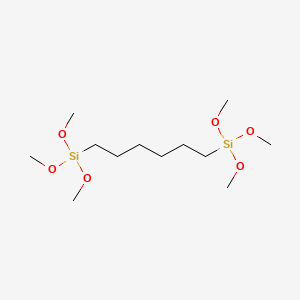

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(6-trimethoxysilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O6Si2/c1-13-19(14-2,15-3)11-9-7-8-10-12-20(16-4,17-5)18-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKCWAROGHMSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156247-99-3 | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156247-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40868964 | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

87135-01-1 | |

| Record name | 1,6-Bis(trimethoxysilyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87135-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087135011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,10,10-tetramethoxy-2,11-dioxa-3,10-disiladodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,6-Bis(trimethoxysilyl)hexane: A Comprehensive Technical Guide for Advanced Material Applications

This guide provides an in-depth exploration of 1,6-bis(trimethoxysilyl)hexane (BTMSH), a versatile organosilicon compound pivotal in the advancement of materials science. Intended for researchers, scientists, and drug development professionals, this document elucidates the core principles, mechanisms, and practical applications of BTMSH, moving beyond a simple recitation of facts to offer field-proven insights into its utilization.

Introduction: The Architectural Advantage of a Dipodal Silane

This compound, identified by CAS number 87135-01-1, is an organosilane characterized by a hexane backbone linking two terminal trimethoxysilyl groups.[1][2] This unique dipodal structure is central to its functionality, offering a distinct advantage over conventional monofunctional silanes. The presence of two silicon centers allows for the formation of a robust, three-dimensional crosslinked network, imparting enhanced flexibility and reducing shrinkage in the final polymer matrix.[3][4][5]

BTMSH serves as a critical bridge between organic and inorganic materials, functioning as a coupling agent, adhesion promoter, and surface modifier.[1][3] Its versatility has led to its adoption in a wide array of applications, including the formulation of high-performance coatings, adhesives, sealants, and advanced composite materials.[1][5] Furthermore, its role in the synthesis of organic-inorganic hybrid materials opens avenues for the development of novel materials with tailored properties.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87135-01-1 | [1][6] |

| Molecular Formula | C12H30O6Si2 | [2][7] |

| Molecular Weight | 326.54 g/mol | [8][] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Specific Gravity | 1.02 | [6] |

| Refractive Index | 1.420 | [6] |

| Boiling Point | 161 °C | [10] |

| Flash Point | 108 °C | |

| Solubility | Soluble in organic solvents; insoluble in water | [1][2] |

The Chemistry of Activation: Hydrolysis and Condensation

The efficacy of this compound is rooted in the reactivity of its trimethoxysilyl groups. The transformation from a soluble precursor to a durable, crosslinked network proceeds through a two-step mechanism: hydrolysis followed by condensation.[2]

2.1. Hydrolysis: The Initiation Step

In the presence of water, the methoxy groups (-OCH3) on the silicon atoms undergo hydrolysis to form silanol groups (Si-OH) and methanol as a byproduct.[2][7] This reaction is typically catalyzed by an acid or a base. The choice of catalyst and the reaction conditions (e.g., water concentration, solvent) significantly influence the rate and extent of hydrolysis.[11]

2.2. Condensation: Building the Siloxane Network

The newly formed silanol groups are highly reactive and readily undergo condensation reactions with other silanol groups or unhydrolyzed methoxy groups. This process results in the formation of stable siloxane bonds (Si-O-Si), which constitute the backbone of the inorganic network.[11] The continued condensation of silanol groups leads to the growth of a three-dimensional, crosslinked structure.

Figure 1: The two-stage process of hydrolysis and condensation of this compound.

Core Applications and Methodologies

The unique structural and reactive properties of this compound underpin its utility in a multitude of applications. This section explores some of the key areas where BTMSH is employed and provides exemplary protocols.

3.1. Surface Modification of Inorganic Materials

BTMSH is widely used to modify the surface properties of inorganic materials such as glass, silica, and metal oxides.[6] This modification can enhance adhesion, improve hydrophobicity, and increase chemical resistance.[1]

Experimental Protocol: Hydrophobic Surface Treatment of Glass Slides

This protocol details a standard procedure for rendering glass surfaces hydrophobic using a BTMSH solution.

Materials:

-

Glass microscope slides

-

This compound (BTMSH)

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid (glacial)

-

Beakers

-

Magnetic stirrer and stir bar

-

Drying oven

Procedure:

-

Cleaning of Substrates: Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the slides under a stream of nitrogen and then in an oven at 110°C for 30 minutes to remove any residual moisture.

-

Preparation of Silane Solution: In a beaker, prepare a 2% (v/v) solution of BTMSH in a 95:5 (v/v) ethanol/water mixture. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution to facilitate hydrolysis. Stir the solution for at least 1 hour to allow for pre-hydrolysis of the silane.

-

Surface Treatment: Immerse the cleaned and dried glass slides in the prepared BTMSH solution for 2 hours at room temperature with gentle agitation. This allows for the covalent bonding of the silane to the hydroxyl groups on the glass surface.

-

Rinsing and Curing: Remove the slides from the solution and rinse them thoroughly with ethanol to remove any unreacted silane. Cure the treated slides in an oven at 120°C for 1 hour to promote the condensation of the silanol groups and form a stable, crosslinked coating.

-

Characterization: The hydrophobicity of the coated surface can be verified by measuring the water contact angle. A significant increase in the contact angle compared to the untreated glass indicates successful surface modification.

3.2. Crosslinking Agent in Polymer Systems

The difunctional nature of BTMSH makes it an excellent crosslinking agent for various polymer systems.[5][12] Its incorporation can improve the mechanical strength, thermal stability, and solvent resistance of the resulting material. A notable application is in the formation of aerogels, where BTMSH can be used to create a more flexible and robust silica backbone.[][13]

Figure 2: Workflow for the synthesis of a flexible aerogel using BTMSH as a co-precursor.

3.3. Adhesion Promoter in Coatings and Adhesives

In coatings and adhesives, BTMSH acts as a molecular bridge between the organic polymer matrix and the inorganic substrate or filler.[1] This coupling effect significantly enhances the adhesion and durability of the final product.[3] The trimethoxysilyl groups react with the inorganic surface, while the hexane backbone becomes entangled with or reacts into the polymer matrix, creating a strong and stable interface.

Safety and Handling

This compound is a chemical that requires careful handling to ensure safety. It is classified as causing serious eye irritation.[7] The material decomposes slowly in contact with moist air or water, liberating methanol.[7] Methanol is toxic and can have chronic effects on the central nervous system.[7]

4.1. Personal Protective Equipment (PPE)

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[7]

-

Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn.[7]

-

Skin and Body Protection: Wear suitable protective clothing.[7]

-

Respiratory Protection: In areas with potential for vapor accumulation, a NIOSH-certified organic vapor respirator is recommended.[7]

4.2. Handling and Storage

-

Handling: Avoid all eye and skin contact and do not breathe vapor and mist.[7] Use in a well-ventilated area.[7]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[7] Keep the container tightly closed.[7]

4.3. First Aid Measures

-

After Inhalation: Remove to fresh air. Seek medical advice if you feel unwell.[7]

-

After Skin Contact: Wash with plenty of soap and water.[7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[7]

-

After Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound is a powerful and versatile tool in the arsenal of materials scientists and formulation chemists. Its unique dipodal structure and reactive trimethoxysilyl groups enable the creation of robust, flexible, and durable materials with enhanced performance characteristics. A thorough understanding of its hydrolysis and condensation chemistry is key to harnessing its full potential in applications ranging from surface modification to the development of advanced polymer composites. As with all reactive chemicals, adherence to strict safety protocols is paramount to ensure its responsible and effective use in research and industrial settings.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Shin-Etsu Silicones. (n.d.). KBM-3066. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Enhancing Material Performance with a Versatile Silane Coupling Agent. [Link]

-

Vivod, S. L., Meador, M. A. B., Nguyen, B. N., Quade, D., Randall, J., & Perry, R. (n.d.). DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL) HEXANE INCORPORATED IN SILICA BACKBONE. CORE. [Link]

-

SIKÉMIA. (n.d.). This compound. [Link]

-

Specialty Chemicals. (2025). This compound: Enhancing Adhesion and Flexibility in Advanced Materials. [Link]

-

Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

-

Gelest, Inc. (2015). 1,6-BIS(TRICHLOROSILYL)HEXANE Safety Data Sheet. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. [Link]

-

Elsevier. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. [Link]

-

AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 87135-01-1: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 6. shinetsusilicones.com [shinetsusilicones.com]

- 7. gelest.com [gelest.com]

- 8. This compound | 87135-01-1 | MDA13501 [biosynth.com]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 12. This compound - SIKÉMIA [sikemia.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 1,6-bis(trimethoxysilyl)hexane: Structure, Reactivity, and Advanced Applications

This guide provides a comprehensive technical overview of 1,6-bis(trimethoxysilyl)hexane (BTMSH), a dipodal organosilane crucial for the development of advanced materials. Designed for researchers, material scientists, and formulation chemists, this document delves into the molecule's synthesis, core reactivity, and field-proven applications, grounding its claims in authoritative scientific principles and literature.

Executive Summary: The Dipodal Advantage

This compound is a unique organosilane distinguished by its molecular architecture: two reactive trimethoxysilyl groups are tethered to opposite ends of a flexible six-carbon (hexyl) chain. This "dipodal" or "bridging" structure is the cornerstone of its high-performance characteristics. Unlike conventional monopodal silanes, which can form a maximum of three bonds to an inorganic substrate, BTMSH can form up to six covalent siloxane bonds. This multi-point attachment results in a significantly more stable and durable interface between organic and inorganic materials, offering enhanced hydrolytic stability and mechanical robustness.[1] The flexible hexane linker also imparts elasticity to the resulting polymer networks, reducing shrinkage and internal stress during curing.[2]

Molecular Structure and Physicochemical Properties

The foundational knowledge of any chemical reagent begins with its structure and physical properties. BTMSH's structure dictates its reactivity and utility in material science applications.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference |

| CAS Number | 87135-01-1 | [1][3][4] |

| Molecular Formula | C12H30O6Si2 | [1][3][4] |

| Molecular Weight | 326.53 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [5][6] |

| Density | ~1.014 g/mL at 25°C | [6] |

| Boiling Point | 161 °C | [6] |

| Refractive Index (n20/D) | ~1.421 | [4] |

| Flash Point | 95 °C | [4] |

| Synonyms | Hexamethylenebis(trimethoxysilane), BTMSE | [4][5] |

Synthesis and Spectroscopic Characterization

Synthesis Pathway: Hydrosilylation

A primary and efficient route for synthesizing BTMSH is the platinum-catalyzed double hydrosilylation of 1,5-hexadiene with trimethoxysilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bonds at each end of the diene.

Reaction Scheme: 2 * (CH₃O)₃SiH + CH₂=CH(CH₂)₂CH=CH₂ --(Pt catalyst)--> (CH₃O)₃Si(CH₂)₆Si(OCH₃)₃

The causality for this choice of synthesis is rooted in the high efficiency and selectivity of platinum catalysts, such as Karstedt's catalyst, for hydrosilylation reactions. To favor the desired double addition product (BTMSH) over mono-silylated intermediates, the reaction stoichiometry is controlled, typically using a molar excess of the silane or adjusting reaction times and temperature.[5]

Spectroscopic Characterization

Confirmation of the BTMSH structure is achieved through standard spectroscopic techniques. While a publicly available, fully assigned spectrum from a peer-reviewed source is elusive, the expected spectral features can be reliably predicted based on the molecule's functional groups.

| Technique | Expected Peaks and Assignments |

| ¹H NMR | δ ~3.5 ppm (s, 18H): Protons of the six methoxy (-OCH₃) groups. δ ~1.3-1.5 ppm (m, 8H): Protons of the four central methylene (-CH₂-) groups of the hexane chain (C2, C3, C4, C5). δ ~0.6 ppm (m, 4H): Protons of the two methylene (-CH₂-) groups adjacent to the silicon atoms (C1, C6). |

| ¹³C NMR | δ ~50 ppm: Carbon of the methoxy (-OCH₃) groups. δ ~33 ppm, ~22 ppm: Carbons of the hexane chain (-CH₂-). The carbon adjacent to silicon (C1, C6) would appear further upfield. |

| FT-IR | 2940, 2840 cm⁻¹: C-H stretching of alkyl and methoxy groups. 1190, 1080 cm⁻¹: Strong, characteristic Si-O-C stretching bands. 820 cm⁻¹: Si-C stretching. The absence of C=C stretching (~1640 cm⁻¹) and =C-H stretching (~3080 cm⁻¹) confirms the complete reaction of the diene.[7] |

Core Reactivity: The Sol-Gel Process

The functionality of BTMSH is predicated on the sol-gel process, which occurs in two primary, often concurrent, stages: hydrolysis and condensation. This process transforms the liquid silane precursor into a solid, three-dimensional siloxane network.

Stage 1: Hydrolysis The trimethoxysilyl groups react with water, replacing the methoxy (-OCH₃) groups with hydroxyl (-OH) groups, forming reactive silanols and releasing methanol as a byproduct. This reaction can be catalyzed by either acid or base.

(CH₃O)₃Si-R-Si(OCH₃)₃ + 6H₂O -- (Catalyst) --> (HO)₃Si-R-Si(OH)₃ + 6CH₃OH

Stage 2: Condensation The newly formed silanols are highly reactive and condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water. Alternatively, they can condense with hydroxyl groups on an inorganic substrate (e.g., glass, metal oxide) to form covalent Si-O-Substrate bonds.

Caption: Mechanism of BTMSH hydrolysis and condensation.

Causality of Experimental Choices (Kinetics): The rates of hydrolysis and condensation are critically dependent on pH.

-

Acidic Conditions (pH < 7): Hydrolysis is rapid, but condensation is slower and tends to form linear, less-branched polymers. This is often preferred for creating uniform films.

-

Basic Conditions (pH > 7): Both hydrolysis and condensation are rapid, leading to highly branched, particulate structures that quickly form gels.

-

Water Stoichiometry: The molar ratio of water to silane is a key control parameter. Sub-stoichiometric water can lead to incomplete hydrolysis, while a large excess drives the reaction forward.

Field-Proven Applications and Experimental Protocols

The unique structure of BTMSH makes it a high-value component in applications demanding robust adhesion and flexibility.

Application: High-Durability Surface Modification

BTMSH is used to create a covalently bound, hydrophobic, and stable layer on hydroxylated surfaces like glass and silica. The dipodal nature ensures a much higher resistance to removal in aqueous or harsh environments compared to traditional silanes.

Experimental Protocol: Surface Modification of Glass Substrates This protocol is a self-validating system adapted from established methodologies for silane surface treatment. The validation lies in the sequential, logical steps designed to maximize covalent bonding and create a uniform layer.

-

Substrate Cleaning (Activation):

-

Rationale: To remove organic contaminants and ensure a high density of surface hydroxyl (-OH) groups for reaction.

-

Procedure:

-

Sonicate glass slides in acetone for 15 minutes, followed by isopropanol for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse slides in a Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse copiously with deionized water and dry under a stream of nitrogen.

-

-

-

Silanization Solution Preparation:

-

Rationale: To pre-hydrolyze the silane in a controlled manner before application.

-

Procedure:

-

Prepare a 95:5 (v/v) solution of ethanol and deionized water.

-

Adjust the pH to ~4.5 using acetic acid. This acidic condition promotes hydrolysis while moderating the condensation rate.

-

Add this compound to the acidified solvent to a final concentration of 2% (v/v).

-

Stir the solution for 1-2 hours to allow for sufficient hydrolysis.

-

-

-

Deposition and Curing:

-

Rationale: To apply the hydrolyzed silane to the activated surface and then thermally drive the condensation reaction to form covalent bonds.

-

Procedure:

-

Immerse the cleaned, dry glass slides in the silanization solution for 2-5 minutes.

-

Withdraw the slides, rinse briefly with pure ethanol to remove excess physisorbed silane, and dry with nitrogen.

-

Cure the coated slides in an oven at 110-120°C for 1 hour. This thermal step drives off water and methanol and completes the formation of Si-O-Si and Si-O-Glass bonds.

-

-

Caption: Experimental workflow for surface modification.

Application: Flexible Sol-Gel Hybrid Coatings

BTMSH serves as an excellent crosslinker in sol-gel chemistry to produce organic-inorganic hybrid materials. The hexyl bridge provides flexibility, which is critical for creating crack-free thick films or bulk monoliths with reduced brittleness.

Experimental Protocol: Preparation of a BTMSH-based Hybrid Sol-Gel This protocol, adapted from methodologies for creating hybrid coatings, describes the formation of a flexible, crosslinked material.[2]

-

Precursor Solution Preparation:

-

Rationale: To create a homogenous mixture of the precursors before initiating the reaction.

-

Procedure:

-

In a reaction vessel, combine this compound and a co-precursor (e.g., tetraethoxysilane, TEOS, for rigidity, or an organically functional silane for other properties) in a suitable solvent like ethanol or isopropanol. A molar ratio of 1:1 BTMSH:TEOS is a common starting point.

-

-

-

Hydrolysis and Condensation:

-

Rationale: To initiate the sol-gel reaction under controlled catalytic conditions.

-

Procedure:

-

In a separate container, prepare an aqueous solution of an acid catalyst (e.g., 0.1 M HCl). The molar ratio of water to the total moles of silane should be at least stoichiometric (e.g., 4:1 H₂O:Si).

-

Slowly add the catalyst solution to the stirring precursor solution.

-

Allow the sol to stir and age at room temperature. The aging time can range from 30 minutes to 24 hours, during which the viscosity will increase as the siloxane network forms.

-

-

-

Application and Gelation/Curing:

-

Rationale: To shape the material and complete the network formation.

-

Procedure:

-

The aged sol can be applied as a coating via dip-coating or spin-coating, or cast into a mold.

-

The coated substrate or mold is then heated to induce gelation and cure the network. A typical thermal treatment involves a gradual ramp to 100-150°C to slowly remove solvent and byproducts, preventing cracking.

-

-

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: Causes serious eye irritation.[8] May cause skin and respiratory tract irritation.

-

Hydrolysis Byproduct: Contact with water or moisture (including in the body) liberates methanol.[8] Methanol is toxic and can cause visual disturbances and metabolic acidosis. Chronic exposure may affect the central nervous system.[8]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber) and chemical safety goggles.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from moisture and oxidizing agents.[8]

References

-

Działo, M., Bieliński, D., & Marciniec, B. (2021). A library of new bifunctional alkenes obtained by a highly regiodivergent silylation of 1,5-hexadiene. RSC Advances, 11(61), 38971–38979. Available at: [Link]

-

Singh, M., Keister, H., Matisons, J., & Pan, Y. (2025). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. MRS Proceedings. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved December 30, 2025, from [Link]

-

Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. Retrieved December 30, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Enhancing Material Performance with a Versatile Silane Coupling Agent. Retrieved December 30, 2025, from [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved December 30, 2025, from [Link]

Sources

- 1. This compound | 87135-01-1 | MDA13501 [biosynth.com]

- 2. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 3. This compound | 87135-01-1 [chemicalbook.com]

- 4. shinetsusilicones.com [shinetsusilicones.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

1,6-bis(trimethoxysilyl)hexane properties

An In-Depth Technical Guide to 1,6-Bis(trimethoxysilyl)hexane: Properties, Mechanisms, and Applications

Abstract

This compound (BTMH) is a dipodal organosilane compound recognized for its role as a versatile crosslinking agent, adhesion promoter, and surface modifier.[1][2] Its unique molecular architecture, featuring two trimethoxysilyl groups linked by a flexible six-carbon hexane chain, enables the formation of robust, flexible, and durable bonds between organic and inorganic materials.[1][3][4] This guide provides a comprehensive technical overview of BTMH, detailing its physicochemical properties, the fundamental chemistry of its hydrolysis and condensation reactions, and its key applications in advanced materials. We will explore its utility in coatings, adhesives, and composites, providing field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in material science and drug development.

Introduction: The Significance of a Dipodal Silane

In the realm of materials science, the interface between organic polymers and inorganic substrates is often a point of failure. Silane coupling agents are designed to bridge this gap, creating a durable covalent link that enhances the mechanical and chemical properties of the final material.[1] While conventional monosilanes provide a single point of attachment, dipodal silanes like this compound offer a distinct advantage by creating a more robust, three-dimensional crosslinked network.[4][5]

The key to BTMH's functionality lies in its structure: two reactive trimethoxysilyl groups at either end of a flexible hexane spacer.[3][6] This "bridged" structure allows it to form up to six Si-O bonds with a hydroxylated substrate, significantly improving hydrolytic stability and durability compared to conventional silanes.[5] Furthermore, the flexible hexane backbone imparts greater elasticity to the resulting polymer network, leading to resins with reduced shrinkage and improved mechanical strength.[3][7] This guide will delve into the core properties and mechanisms that make BTMH an invaluable tool for developing advanced materials.

Physicochemical Properties of this compound

BTMH is a colorless liquid under standard conditions.[6][8] Its properties are dictated by its molecular structure, which combines the reactivity of alkoxysilanes with the flexibility of an alkyl chain. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 87135-01-1 | [1][8][9][10] |

| Molecular Formula | C₁₂H₃₀O₆Si₂ | [6][8][9][11] |

| Molecular Weight | 326.54 g/mol | [9][10][11] |

| Appearance | Colorless to pale yellow liquid | [6][8][11] |

| Density | ~1.014 - 1.02 g/mL | [10][12] |

| Boiling Point | 161 °C @ 2 mmHg | [12][13] |

| Flash Point | 95 °C - 108.4 °C | [11][13] |

| Refractive Index | ~1.421 | [10][13] |

| Solubility | Insoluble in water (reacts slowly); Soluble in organic solvents | [6][8] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water to liberate methanol | [12][13] |

Core Mechanism: Hydrolysis and Condensation

The utility of this compound is rooted in the chemistry of its trimethoxysilyl groups. These groups undergo a two-step reaction in the presence of water: hydrolysis followed by condensation.[6] This process is the foundation for its function as both a crosslinker and a coupling agent.

Step 1: Hydrolysis The methoxy groups (-OCH₃) on the silicon atoms react with water to form highly reactive silanol groups (Si-OH) and methanol as a byproduct.[13][14] This reaction can be catalyzed by either acid or base and proceeds in a stepwise manner.[14]

Step 2: Condensation The newly formed silanol groups are unstable and readily condense with other silanol groups to form stable siloxane bonds (Si-O-Si).[15] This self-condensation creates a crosslinked polysiloxane network. Crucially, these silanol groups can also react with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica, or metal oxides, forming durable covalent bonds (Si-O-Substrate).[5][6] It is this dual reactivity that allows BTMH to effectively "couple" organic polymers to inorganic materials.

The overall reaction pathway is visualized below.

Caption: Hydrolysis and condensation pathway of this compound.

Key Applications and Field-Proven Insights

The unique dipodal and flexible structure of BTMH makes it a high-performance component in various industrial and research applications.[8]

Adhesion Promoter and Coupling Agent

BTMH is widely used to improve the adhesion between organic resins and inorganic substrates in coatings, adhesives, and sealants.[1][6]

-

Causality: By forming covalent bonds with the inorganic surface and creating a crosslinked network that entangles with the organic polymer matrix, BTMH acts as a "molecular bridge".[16] This dramatically enhances bond strength, durability, and resistance to environmental factors like moisture.[1][6] In composites, this improved interfacial adhesion allows for more efficient stress transfer from the polymer matrix to the inorganic filler, boosting overall mechanical properties like tensile strength and modulus.[1][7]

Crosslinking Agent for Polymers and Resins

BTMH serves as an excellent crosslinker for silicone-based polymers and in sol-gel processes.[2][3][17]

-

Expertise: Unlike more rigid crosslinkers, the flexible hexane chain in BTMH allows for the synthesis of polymers with lower shrinkage during curing, higher flexibility, and improved compatibility between different phases.[3][4] This is particularly valuable in applications like flexible electronics or in the creation of aerogels, where incorporating the hexane linker can increase flexibility and elastic recovery, mitigating the brittle failure common in purely silica-based structures.[7]

Surface Modification

The ability of BTMH to react with surface hydroxyl groups makes it an effective agent for surface modification.[8][10]

-

Trustworthiness: Treating surfaces like glass or metal oxides with BTMH can impart desired characteristics such as hydrophobicity (water repellency) and improved chemical resistance.[8][18] The formation of a dense, crosslinked siloxane layer on the surface acts as a protective barrier.[5]

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a validated method for modifying the surface of silica nanoparticles (SiO₂) with this compound to improve their dispersion in a non-polar organic matrix. This is a foundational technique for creating high-performance polymer nanocomposites.

Materials and Reagents

-

Silica Nanoparticles (e.g., 50 nm average diameter)

-

This compound (BTMH), >95% purity

-

Toluene, anhydrous

-

Ethanol, absolute

-

Deionized Water

-

Ammonium Hydroxide (30% solution) - Optional, for basic catalysis

Experimental Workflow

Caption: Workflow for surface modification of silica nanoparticles using BTMH.

Step-by-Step Methodology

-

Nanoparticle Suspension:

-

Weigh 1.0 g of silica nanoparticles and add them to 100 mL of anhydrous toluene in a round-bottom flask.

-

Disperse the nanoparticles by sonicating the mixture in an ultrasonic bath for 30 minutes to break up agglomerates.

-

-

Silane Solution Preparation:

-

In a separate beaker, prepare a 2% (w/v) solution of BTMH. For example, add 0.5 g of BTMH to a mixture of 20 mL toluene and 5 mL ethanol. The ethanol helps to co-solubilize the water needed for hydrolysis.[15]

-

Expert Insight: The amount of silane is calculated based on the surface area of the nanoparticles and the desired grafting density. A 2-5 wt% ratio relative to the silica is a common starting point.

-

-

Reaction Setup:

-

While stirring the nanoparticle suspension, add the BTMH solution dropwise.

-

Add 0.5 mL of deionized water to the flask. This provides the necessary water for the hydrolysis reaction. The water-to-silane molar ratio is a critical parameter controlling the reaction kinetics.[19]

-

Optional: For base-catalyzed reaction, add 2-3 drops of ammonium hydroxide. Base catalysis generally promotes the condensation reaction.[14]

-

-

Reaction and Curing:

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux (approximately 80-100°C depending on the solvent ratio) and maintain for 4-6 hours. This provides the thermal energy needed for the condensation reaction and covalent bond formation to the silica surface.

-

-

Purification:

-

Allow the mixture to cool to room temperature.

-

Transfer the suspension to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes to pellet the modified nanoparticles.

-

Discard the supernatant, which contains unreacted silane and byproducts.

-

Re-disperse the nanoparticle pellet in 50 mL of fresh toluene and repeat the centrifugation. Perform this washing step three times to ensure all non-grafted material is removed.

-

-

Drying:

-

After the final wash, place the nanoparticle pellet in a vacuum oven at 80°C overnight to remove all residual solvent.

-

The result is a fine, dry powder of BTMH-modified silica nanoparticles.

-

-

Characterization (Self-Validation):

-

FT-IR Spectroscopy: Confirm the presence of C-H stretches from the hexane chain on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): Quantify the amount of organic material (BTMH) grafted onto the silica by measuring the weight loss upon heating.

-

Contact Angle Measurement: Press the dried powder into a pellet and measure the water contact angle. A significant increase compared to unmodified silica confirms a successful hydrophobic modification.

-

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting.

-

Hazards: Causes serious eye irritation.[13] May cause skin and respiratory tract irritation.[8][13]

-

Reactivity: The material reacts with water or moisture, liberating methanol.[13] Methanol is toxic and can have chronic effects on the central nervous system.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (neoprene or nitrile), chemical goggles, and protective clothing.[13] Use in a well-ventilated area or under a chemical fume hood.[6]

-

Storage: Store in a cool, dry place away from moisture.[20]

Conclusion

This compound stands out as a high-performance dipodal silane due to its unique combination of reactivity and structural flexibility. Its ability to form robust, hydrolytically stable bonds makes it an essential component for enhancing the performance of coatings, adhesives, and composite materials.[1] By understanding the fundamental mechanisms of its hydrolysis and condensation, researchers can effectively leverage its properties to create next-generation materials with superior durability, flexibility, and interfacial strength.[3][7] The protocols and insights provided in this guide serve as a foundational resource for professionals aiming to innovate within the fields of material science and beyond.

References

-

This compound: Enhancing Material Performance with a Versatile Silane Coupling Agent. (2025, December 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. (n.d.). Changfu Chemical. Retrieved from [Link]

-

This compound. (n.d.). SIKÉMIA. Retrieved from [Link]

-

This compound: Enhancing Adhesion and Flexibility in Advanced Materials. (2025, October 10). Specialty Chemicals. Retrieved from [Link]

-

KBM-3066. (n.d.). Shin-Etsu Silicones. Retrieved from [Link]

-

Vivod, S. L., Meador, M. A. B., Nguyen, B. N., et al. (n.d.). DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL) HEXANE INCORPORATED IN SILICA BACKBONE. CORE. Retrieved from [Link]

-

SIB1832.0 - this compound Safety Data Sheet. (2015, January 8). Gelest, Inc. Retrieved from [Link]

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification. (2008, November 5). Gelest, Inc. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

1,6-Bis(diethoxymethylsilyl)hexane CAS:18536-21-5. (n.d.). Changfu Chemical. Retrieved from [Link]

-

Singh, M. P., Keister, H., Matisons, J., & Pan, Y. (2025, August 6). Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. ResearchGate. Retrieved from [Link]

-

Mdnor, S. S., et al. (2022, March 10). Surface modification of bio-based composites via silane treatment: a short review. Polymer Bulletin. Retrieved from [Link]

- US8481668B2 - Silane-containing adhesion promoter composition and sealants, adhesives and coatings containing same. (n.d.). Google Patents.

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (2023, May 10). ResearchGate. Retrieved from [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). Elsevier. Retrieved from [Link]

-

A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes. (2023, April 2). NIH. Retrieved from [Link]

-

Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. (n.d.). OSTI.gov. Retrieved from [Link]

-

Sol-gel – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003, June 12). AFINITICA. Retrieved from [Link]

-

Sol-Gel Synthesis of Water-Soluble Polysilsesquioxanes with Regular Structures. (2025, August 10). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - SIKÉMIA [sikemia.com]

- 3. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 87135-01-1: this compound [cymitquimica.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 87135-01-1 | MDA13501 [biosynth.com]

- 10. shinetsusilicones.com [shinetsusilicones.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. gelest.com [gelest.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,6-Bis(diethoxymethylsilyl)hexane CAS:18536-21-5 [cfsilicones.com]

- 17. osti.gov [osti.gov]

- 18. gelest.com [gelest.com]

- 19. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 20. This compound [myskinrecipes.com]

Introduction: The Architectural Advantage of a Dipodal Silane

An In-Depth Technical Guide to 1,6-bis(trimethoxysilyl)hexane

This guide provides a comprehensive technical overview of this compound (CAS No. 87135-01-1), a versatile dipodal organosilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental chemistry, mechanisms of action, and practical applications, supported by field-proven experimental insights and protocols.

This compound is an organosilicon compound distinguished by its unique molecular architecture: two trimethoxysilyl groups are tethered to opposite ends of a flexible six-carbon hexane chain.[1][2] This "dipodal" structure is central to its functionality, enabling it to act as a robust crosslinking agent and a surface modifier that bridges organic and inorganic materials.[2][3] Unlike conventional monofunctional silanes, its ability to form two covalent attachment points facilitates the creation of three-dimensional siloxane networks, imparting enhanced flexibility and durability to the resulting materials.[4][5] This guide will explore the chemical principles that govern its reactivity and demonstrate its utility in advanced applications ranging from surface engineering to the synthesis of hybrid composites.

Physicochemical and Structural Properties

The compound is typically a colorless to almost colorless clear liquid.[1][6] Its key properties are summarized below, providing the foundational data necessary for its effective application in experimental design.

| Property | Value | Reference |

| CAS Number | 87135-01-1 | [7] |

| Molecular Formula | C₁₂H₃₀O₆Si₂ | [7] |

| Molecular Weight | 326.54 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Density | ~1.014 g/cm³ | [8][9] |

| Refractive Index | ~1.421 | [8][9] |

| Boiling Point | 161 °C | [9] |

| Melting Point | < 0 °C | [9] |

| Solubility | Soluble in organic solvents; insoluble in water.[1][6] | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[1][9] |

Chemical Structure:

Caption: Molecular structure of this compound.

The Core Mechanism: Hydrolysis and Condensation

The utility of this compound is rooted in the classic sol-gel chemistry of alkoxysilanes.[10] This process occurs in two primary, often concurrent, stages: hydrolysis and condensation.[11] Understanding this mechanism is critical for controlling reaction kinetics and tailoring the final material properties.

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) attached to the silicon atoms are hydrolyzed to form reactive silanol groups (Si-OH) and methanol (CH₃OH) as a byproduct.[1][11] This reaction can be catalyzed by either an acid or a base. The rate of hydrolysis is influenced by factors such as pH, water-to-silane ratio, and the solvent system.[12]

-

Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bridges (Si-O-Si), releasing water. Alternatively, a silanol group can react with a remaining methoxy group to form a siloxane bridge and release methanol.[13] It is this condensation step that builds the inorganic polymer network.

The dipodal nature of this compound allows this process to create a crosslinked, three-dimensional network, with the flexible hexane chains integrated directly into the inorganic backbone.[5][14]

Caption: The fundamental hydrolysis and condensation pathway for an alkoxysilane.

Key Applications in Scientific Research

The unique structure of this compound makes it a valuable tool in several areas of materials science.

Surface Modification

This compound is widely used to modify the surfaces of inorganic materials like silica, glass, and metal oxides.[5][8] The silanol groups generated during hydrolysis form strong covalent bonds (Si-O-Substrate) with hydroxyl groups present on these surfaces. The exposed hexane chains then form a new, chemically distinct surface layer.

-

Causality: This modification is chosen to achieve specific outcomes. For instance, grafting onto a hydrophilic silica surface imparts hydrophobicity, improving its dispersion in non-polar polymer matrices or preventing water absorption.[2] The flexible hexane linker ensures a less rigid, more compliant surface layer compared to shorter-chain silanes.

Caption: Workflow for surface modification using this compound.

Crosslinking Agent for Advanced Materials

As a crosslinking agent, this compound is incorporated into polymer formulations to enhance mechanical properties.[3]

-

Adhesives and Coatings: In adhesives and coatings, it improves adhesion to inorganic substrates and increases the durability and chemical resistance of the cured film.[2][6]

-

Composites and Hybrid Gels: Its most significant role is in the synthesis of organic-inorganic hybrid materials. For example, when used as a co-precursor with traditional silica sources (like TMOS or TEOS) in the formation of aerogels, the hexane bridge is incorporated into the silica backbone.[14]

-

Expertise & Experience: This architectural alteration is a deliberate strategy to overcome the inherent brittleness of pure silica aerogels. The flexible hexane links allow the structure to deform under stress and recover, significantly increasing flexibility and preventing catastrophic brittle failure.[14] This approach leads to polymers with lower shrinkage and higher compatibility between organic and inorganic phases.[5]

-

Precursor in Sol-Gel Synthesis

The compound is a key precursor in sol-gel processes designed to create novel hybrid materials.[15][16] By carefully controlling the reaction conditions, researchers can synthesize monolithic gels, thin films, or nanoparticles where the organic hexane component is uniformly distributed within an inorganic siloxane network.[10] This allows for the precise tuning of material properties such as porosity, mechanical strength, and thermal stability.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical steps to confirm the success of each procedure.

Protocol 1: Hydrophobic Surface Modification of Silica Wafers

-

Objective: To create a stable, hydrophobic layer on a silicon wafer surface for applications in microfabrication or as a model for nanoparticle functionalization.

-

Methodology:

-

Substrate Preparation: Clean silicon wafers by sonication in acetone, followed by isopropanol (5 minutes each). Dry under a stream of nitrogen. Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 2 minutes or immersing in a piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (Caution: Piranha solution is extremely corrosive). Rinse thoroughly with deionized water and dry.

-

Silane Solution Preparation: In a nitrogen-purged glovebox, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Grafting Reaction: Immerse the activated, dry wafers in the silane solution. Let the reaction proceed for 4 hours at 60 °C under a nitrogen atmosphere to prevent uncontrolled polymerization in the solution.

-

Purification: Remove the wafers and rinse sequentially with toluene, acetone, and isopropanol to remove any physisorbed silane.

-

Curing: Cure the grafted layer by baking the wafers in an oven at 110 °C for 30 minutes. This step drives the condensation reaction to completion, forming robust Si-O-Si linkages.

-

-

Self-Validation System:

-

Contact Angle Goniometry: Measure the static water contact angle. A successful hydrophobic modification will result in an angle >90°, compared to <10° for the activated hydrophilic surface. This provides direct, quantitative evidence of the change in surface energy.

-

FT-IR Spectroscopy (ATR mode): Compare spectra before and after modification. The appearance of C-H stretching peaks (~2850-2950 cm⁻¹) confirms the presence of the hexane backbone on the surface.

-

Protocol 2: Synthesis of a Flexible Hybrid Polysilsesquioxane Gel

-

Objective: To synthesize a monolithic hybrid gel demonstrating the flexibility imparted by the hexane bridge.

-

Methodology:

-

Precursor Solution: In a glass vial, mix 5 mL of this compound with 10 mL of ethanol.

-

Hydrolysis Initiation: Add 1.5 mL of 0.1 M HCl solution. The acid acts as a catalyst for hydrolysis.[15] Stir vigorously for 1 hour to ensure complete mixing and initiate hydrolysis.

-

Gelation: Add 0.5 mL of 1 M NH₄OH solution to switch to basic conditions, which accelerates the condensation and gelation process. Stop stirring and leave the vial undisturbed.

-

Observation: Monitor the solution until it forms a solid gel that does not flow when the vial is tilted. Record the gelation time.

-

Aging: Age the gel in the mother liquor for 24 hours at 50 °C. This strengthens the siloxane network through further condensation.

-

Drying: For a xerogel, carefully puncture the lid and allow the solvent to evaporate slowly over several days at room temperature to minimize cracking. For an aerogel, the gel would be processed via supercritical fluid extraction.[14]

-

-

Self-Validation System:

-

Mechanical Testing: The resulting xerogel, unlike a pure silica xerogel, should exhibit noticeable flexibility and resist fracture upon slight bending. This qualitative test provides immediate proof of concept.

-

Scanning Electron Microscopy (SEM): After drying, SEM imaging can be used to visualize the porous network structure of the gel.

-

Thermogravimetric Analysis (TGA): Heating the sample under air will show a mass loss step corresponding to the combustion of the organic hexane component, allowing for quantification of the organic content in the hybrid material.

-

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory.

-

Hazards: this compound is an irritant, particularly to the eyes.[6][17] Skin contact and inhalation of vapors should be avoided.[17]

-

Hydrolysis Byproduct: Upon contact with water or moisture, the compound liberates methanol.[17] Methanol is toxic and can have chronic effects on the central nervous system.[17]

-

Handling Recommendations:

Conclusion

This compound stands out as a powerful molecular tool for materials scientists. Its dipodal structure, combined with a flexible hexane linker, provides a unique combination of robust crosslinking capability and built-in mechanical flexibility.[4][5] By mastering the fundamental principles of its hydrolysis and condensation chemistry, researchers can leverage this compound to engineer advanced surfaces, create durable coatings and adhesives, and synthesize novel organic-inorganic hybrid materials with precisely tailored properties. Its strategic application continues to push the boundaries of materials science, enabling innovations in fields from composites to advanced electronics.

References

-

SIKÉMIA. (n.d.). This compound. Retrieved from [Link]

- Advanced Materials. (2025, October 10). 1,6-Bis(trimethoxysilyl)

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 22). This compound: Enhancing Material Performance with a Versatile Silane Coupling Agent. Retrieved from [Link]

-

Vivod, S. L., Meador, M. A. B., Nguyen, B. N., Quade, D., Randall, J., & Perry, R. (n.d.). DI-ISOCYANATE CROSSLINKED AEROGELS WITH 1, 6-BIS (TRIMETHOXYSILYL) HEXANE INCORPORATED IN SILICA BACKBONE. CORE. Retrieved from [Link]

-

Gelest, Inc. (2015, January 8). Safety Data Sheet: this compound. Retrieved from [Link]

-

Shin-Etsu Silicones. (n.d.). KBM-3066. Retrieved from [Link]

-

Changfu Chemical. (n.d.). 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1. Retrieved from [Link]

- Gelest, Inc. (2008, November 5).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Md Nor, S. S., et al. (2022, March 10). Surface modification of bio-based composites via silane treatment: a short review. Journal of Adhesion Science and Technology.

- ResearchGate. (2023, May 10). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.

- Elsevier. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- NIH. (2023, April 2). A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes.

-

OSTI.gov. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sol-gel – Knowledge and References. Retrieved from [Link]

- AFINITICA. (2003, June 12).

- Kaneko, Y. (2015, July 16). Sol-Gel Synthesis of Water-Soluble Polysilsesquioxanes with Regular Structures.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. CAS 87135-01-1: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - SIKÉMIA [sikemia.com]

- 4. nbinno.com [nbinno.com]

- 5. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 87135-01-1 | MDA13501 [biosynth.com]

- 8. shinetsusilicones.com [shinetsusilicones.com]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. gelest.com [gelest.com]

Introduction: The Versatility of a Dipodal Silane

An In-depth Technical Guide to the Synthesis of 1,6-bis(trimethoxysilyl)hexane

This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound (CAS No. 87135-01-1). Designed for researchers and professionals in materials science and chemical synthesis, this document delves into the core synthetic methodologies, emphasizing the causality behind experimental choices and providing field-proven insights.

This compound is an organosilicon compound featuring a flexible hexane backbone terminated by two trimethoxysilyl groups.[1][2] This dipodal structure is key to its utility, allowing it to act as a robust coupling agent and adhesion promoter, bridging organic polymers and inorganic substrates.[3][4] Its applications are extensive, finding use in the formulation of advanced coatings, adhesives, sealants, and composites to enhance durability, flexibility, and chemical resistance.[1][3][4] The presence of hydrolyzable methoxy groups enables the formation of stable siloxane networks upon exposure to moisture, a critical property for its function as a crosslinker.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 87135-01-1 | [5][6] |

| Molecular Formula | C₁₂H₃₀O₆Si₂ | [5][7] |

| Molecular Weight | 326.54 g/mol | [5][7] |

| Appearance | Colorless to pale yellow clear liquid | [1][2][8] |

| Synonyms | Hexamethylenebis(trimethoxysilane), BTMSE | [2][] |

Core Synthetic Route: Platinum-Catalyzed Hydrosilylation

The most prevalent and industrially significant method for synthesizing this compound is the double hydrosilylation of 1,5-hexadiene with trimethoxysilane. This reaction involves the addition of a silicon-hydride (Si-H) bond across each of the carbon-carbon double bonds of the diene.[10] The process is highly efficient but requires a catalyst to proceed.[11]

Caption: Overall reaction scheme for the synthesis of this compound.

The Catalytic Heart: Speier's vs. Karstedt's Catalysts

While various transition metals can catalyze hydrosilylation, platinum complexes are the most important and widely used in industry.[10][12]

-

Speier's Catalyst (H₂PtCl₆): One of the earliest and most traditional catalysts, Speier's catalyst is a solution of chloroplatinic acid, typically in isopropanol.[10][13] It is highly effective, particularly for polar reactants.[14] However, it can sometimes exhibit an induction period and may be heterogeneous in certain silicone resins, which prompted the development of more soluble alternatives.[13][14]

-

Karstedt's Catalyst (Pt₂(dvtms)₃): This is the most common and preferred catalyst for modern hydrosilylation.[15] It is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[11][16] Its key advantages include high activity at low concentrations (30-100 ppm), excellent solubility in organic and silicone media (ensuring a homogeneous reaction), and the ability to promote rapid curing at low temperatures.[14][15][17] Unlike Speier's catalyst, it contains no coordinated chlorides.[11]

The move toward more sustainable and cost-effective processes has spurred research into catalysts based on earth-abundant metals like iron, cobalt, and nickel as alternatives to precious platinum.[18][19][20]

Reaction Mechanism: The Chalk-Harrod Pathway

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.[10][21] This pathway involves the formation of an intermediate metal complex containing the platinum center, a hydride ligand, a silyl ligand, and the coordinated alkene.

Caption: Experimental workflow for the synthesis of this compound.

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel.

-

Inert gas supply (Nitrogen or Argon).

-

Heating mantle.

-

1,5-Hexadiene (reagent grade).

-

Trimethoxysilane (reagent grade).

-

Karstedt's catalyst (typically a solution in xylene or other solvent).

-

Anhydrous Toluene (or other suitable solvent like xylene).

Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Purge the entire system with inert gas.

-

Charging: Charge the reaction flask with 1,5-hexadiene (1.0 equivalent) and anhydrous toluene.

-

Catalyst Addition: Add the Karstedt's catalyst solution to the flask via syringe. The amount is typically in the range of 10-50 ppm of platinum relative to the reactants.

-

Heating: Begin stirring and heat the mixture to the target reaction temperature, typically between 60°C and 80°C.

-

Silane Addition: Once the temperature is stable, add trimethoxysilane (a slight excess, e.g., 2.1 equivalents) dropwise from the addition funnel. The addition rate should be controlled to manage the reaction exotherm and maintain the target temperature.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at temperature for 2-4 hours. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic Si-H stretching band (around 2150 cm⁻¹).

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent and any excess volatile reactants are removed under reduced pressure. The final product, this compound, is then purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

-

NMR Spectroscopy: ¹H NMR is a primary tool for structural confirmation. The spectrum should show characteristic peaks for the methoxy protons (-OCH₃) as a singlet, and distinct multiplets for the different methylene groups (-CH₂-) of the hexane backbone. [22]* Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Confirms the absence of the Si-H starting material and the presence of Si-O-C and C-H bonds.

Safety and Handling

Proper handling of all chemicals is paramount.

-

Hazards: this compound is classified as a serious eye irritant. [23]Skin contact may also cause irritation. A significant chronic hazard arises from its reaction with water or moisture, which liberates methanol. [23]Methanol is toxic and can affect the central nervous system, cause blindness, and is harmful if ingested, inhaled, or absorbed through the skin. [23]* Personal Protective Equipment (PPE): Always wear chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat. [23]All manipulations should be performed in a well-ventilated fume hood. [2][23]* Storage: The product should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, heat, and oxidizing agents. [23]* Spills and First Aid: In case of eye contact, rinse cautiously with water for several minutes. [23]For skin contact, wash with plenty of soap and water. [8]If eye or skin irritation persists, seek medical attention. [23]

References

- Karstedt's catalyst - Wikipedia. [URL: https://en.wikipedia.

- Karstedt catalysts | Johnson Matthey. [URL: https://matthey.

- Applications of Karstedt Catalysts - ChemicalBook. [URL: https://www.chemicalbook.

- Hydrosilylation Catalysts (Silicones) - Heraeus Precious Metals. [URL: https://www.heraeus.

- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [URL: https://www.mdpi.com/2073-4360/13/16/2691]

- This compound Safety Data Sheet - Gelest, Inc. [URL: https://www.gelest.com/sds/SIB1832.0.pdf]

- This compound | 87135-01-1 - Biosynth. [URL: https://www.biosynth.com/p/MDA13501/1-6-bis-trimethoxysilyl-hexane]

- This compound 87135-01-1 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/1,6-Bis(trimethoxysilyl)hexane-87135-01-1.html]

- This compound: Enhancing Material Performance - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/1-6-bis-trimethoxysilyl-hexane-enhancing-material-performance-with-a-versatile-silane-coupling-agent-12222023.html]

- CAS 87135-01-1: this compound - CymitQuimica. [URL: https://www.cymitquimica.com/cas/87135-01-1]

- Speier's catalyst - ResearchGate. [URL: https://www.researchgate.

- This compound | 87135-01-1 - Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.com/GB/en/p/B5039]

- Hydrosilylation - Wikipedia. [URL: https://en.wikipedia.

- This compound | CAS#:87135-01-1 - Chemsrc. [URL: https://www.chemsrc.com/en/cas/87135-01-1_1033894.html]

- Fifty Years of Hydrosilylation in Polymer Science - PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230198/]

- 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 - Changfu Chemical. [URL: https://www.changfusilanes.com/products/dipodal-silanes/1-6-bis-trimethoxysilyl-hexane.html]

- Hydrosilylation Catalyst - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- A library of new bifunctional alkenes obtained by a highly regiodivergent silylation of 1,5-hexadiene - RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra07468g]

- Intermolecular C–H silylations of arenes and heteroarenes - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293026/]

- Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Intermolecular-C%E2%80%93H-silylations-of-arenes-and-with-Kim-Lee/f61f52d96c1482813137887d2ef10b9355152a5f]

- Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? - ResearchGate. [URL: https://www.researchgate.

- This compound 87135-01-1 - Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/APAC/en/p/B5039]

- This compound(87135-01-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/87135-01-1_1HNMR.htm]

- Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts - ACS Publications. [URL: https://pubs.acs.org/doi/10.

- Recent Advances in Catalytic Hydrosilylations - PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7899801/]

- Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. [URL: https://qualitas1998.

- Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation - GRAPHITE. [URL: https://www.graphite.mc.vanderbilt.

- CAS 87135-01-1 this compound - BOC Sciences. [URL: https://www.bocsci.com/product/1-6-bis-trimethoxysilyl-hexane-cas-87135-01-1-408998.html]

- Proton NMR Analysis of 1,6-Bis(chloromethylphenylsilyl)hexane - Sciepub. [URL: http://www.sciepub.com/wjoc/table/14/9605]

- Study of Karstedt's Catalyst for Hydrosilylation - ResearchGate. [URL: https://www.researchgate.net/publication/237580795_Study_of_Karstedt's_Catalyst_for_Hydrosilylation_of_a_Wide_Variety_of_Functionalized_Alkenes_with_Triethoxysilane_and_Trimethoxysilane]

- CAS 87135-01-1 this compound - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_87135-01-1.htm]

- This compound 87135-01-1 - Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/B5039]

- This compound 87135-01-1 - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B5039]

- Effect of Ether on Regioselectivity in Hydrosilylation of 1,5Hexadiene - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 87135-01-1: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 1 6 Bis Trimethoxysilyl Hexane, CAS 87135-01-1 | Changfu Chemical [cfsilicones.com]

- 5. This compound | 87135-01-1 | MDA13501 [biosynth.com]

- 6. This compound | CAS#:87135-01-1 | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 87135-01-1 | TCI AMERICA [tcichemicals.com]

- 10. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 11. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]

- 12. qualitas1998.net [qualitas1998.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

- 16. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 17. Karstedt catalysts | Johnson Matthey [matthey.com]

- 18. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation – GRAPHITE [graphite.ucsd.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound(87135-01-1) 1H NMR [m.chemicalbook.com]

- 23. gelest.com [gelest.com]

A Comprehensive Technical Guide to the Safe Handling of 1,6-bis(trimethoxysilyl)hexane

This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 1,6-bis(trimethoxysilyl)hexane (CAS No. 87135-01-1). It is intended for researchers, scientists, and drug development professionals who utilize this versatile organosilane compound in their work. As a key chemical intermediate, its utility in creating coatings, as a coupling agent, and in organic electronics necessitates a thorough understanding of its properties to ensure safe and effective use.[1][2][3]

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organomethoxysilane characterized by a hexane backbone with trimethoxysilyl groups at both ends.[2] This structure allows for hydrolysis and condensation reactions, making it a valuable crosslinking agent and adhesion promoter.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H30O6Si2 | [1][2][6] |

| Molecular Weight | 326.54 g/mol | [2][6] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 283.7 ± 23.0 °C at 760 mmHg | [6] |

| Melting Point | <0°C | [6] |

| Flash Point | 108.4 ± 23.0 °C | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [6] |

| Solubility | Insoluble in water | [3] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with this compound is its classification as causing serious eye irritation.[1] It is crucial to understand that this compound can decompose in the presence of moisture to release methanol, which has its own significant toxicological profile.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Inhalation: May cause irritation to the respiratory tract.[1]

-

Ingestion: Oral toxicity is primarily associated with the hydrolysis product, methanol. Ingestion can lead to nausea, vomiting, headache, and visual disturbances, including blindness.[1]

-

Chronic Exposure: Chronic exposure to methanol, which can be liberated upon contact with water, can affect the central nervous system, leading to persistent headaches or impaired vision.[1]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area. The use of local exhaust ventilation or a fume hood is recommended to prevent the accumulation of vapors.[1]

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][7][8]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn when handling this chemical.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[1]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-certified organic vapor (black cartridge) respirator should be used.[1]

Section 4: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining the stability of this compound and preventing hazardous reactions.

Handling

-

Avoid all eye and skin contact and do not breathe vapor or mist.[1]

-